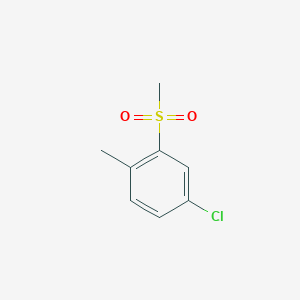
4-Chloro-1-methyl-2-methylsulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-methyl-2-methylsulfonylbenzene is an organosulfur compound with the molecular formula C8H9ClO2S and a molecular weight of 204.68 g/mol . This compound is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and a dioxo-lambda~6~-sulfane moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
The synthesis of 4-Chloro-1-methyl-2-methylsulfonylbenzene typically involves the reaction of 5-chloro-2-methylphenol with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfone group. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-Chloro-1-methyl-2-methylsulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfides, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-methyl-2-methylsulfonylbenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfone groups into target molecules. It also serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-methyl-2-methylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, resulting in various biological effects. The chloro-substituted phenyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1-methyl-2-methylsulfonylbenzene can be compared with other similar compounds, such as:
(4-Chloro-2-methylphenyl)(methyl)dioxo-lambda~6~-sulfane: This compound has a similar structure but with the chloro group in a different position on the phenyl ring. The positional isomerism can lead to differences in reactivity and biological activity.
(5-Bromo-2-methylphenyl)(methyl)dioxo-lambda~6~-sulfane: The substitution of chlorine with bromine can affect the compound’s chemical properties and reactivity. Bromine is larger and more polarizable than chlorine, which can influence the compound’s interactions with other molecules.
(5-Chloro-2-methylphenyl)(ethyl)dioxo-lambda~6~-sulfane: The replacement of the methyl group with an ethyl group can alter the compound’s steric and electronic properties, potentially affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H9ClO2S |
|---|---|
Molekulargewicht |
204.67 g/mol |
IUPAC-Name |
4-chloro-1-methyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
WECRCSHTOLLXKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


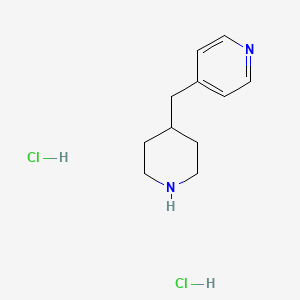

![N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine](/img/structure/B1369619.png)
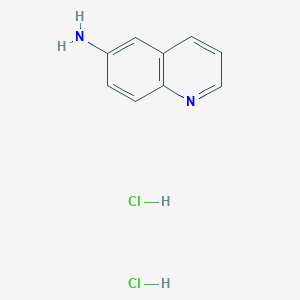



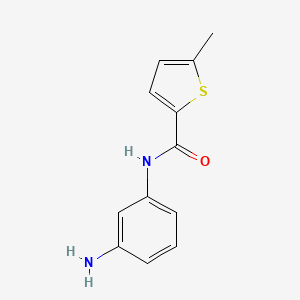
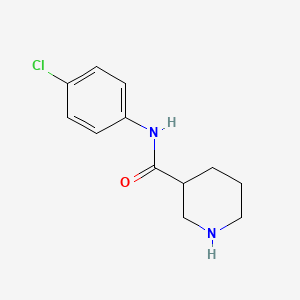
![1-[3,4-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxyethanone](/img/structure/B1369642.png)
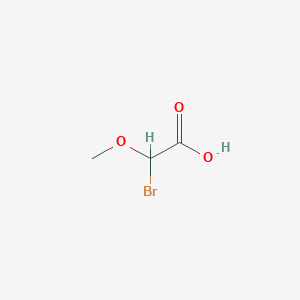
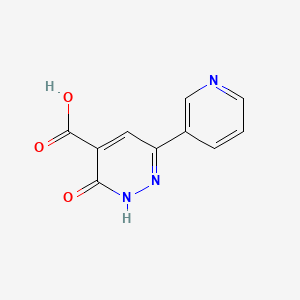
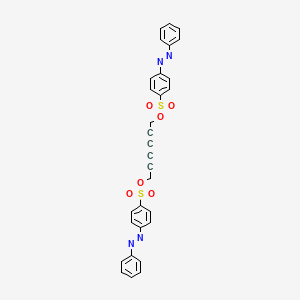
![6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1369653.png)
